![molecular formula C8H6BrNO B13013497 3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
3-Bromo-2-methylfuro[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methylfuro[3,2-c]pyridine is an organic compound with the molecular formula C8H6BrNO It is a brominated derivative of furo[3,2-c]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylfuro[3,2-c]pyridine typically involves the bromination of 2-methylfuro[3,2-c]pyridine. One common method involves the use of bromine (Br2) in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furo[3,2-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Bromo-2-methylfuro[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted furo[3,2-c]pyridine derivative .
科学的研究の応用
3-Bromo-2-methylfuro[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-2-methylfuro[3,2-c]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form new bonds with other molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context of its use .
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the fused furan ring.
2-Bromo-3-methylfuran: A brominated furan derivative with similar reactivity but lacking the pyridine ring.
Uniqueness
3-Bromo-2-methylfuro[3,2-c]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both furan and pyridine rings.
特性
分子式 |
C8H6BrNO |
|---|---|
分子量 |
212.04 g/mol |
IUPAC名 |
3-bromo-2-methylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNO/c1-5-8(9)6-4-10-3-2-7(6)11-5/h2-4H,1H3 |
InChIキー |
HCWFEHLSBIEMIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



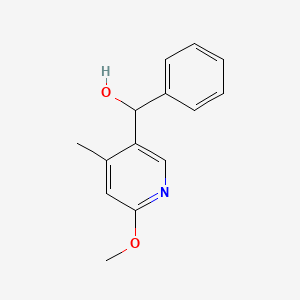
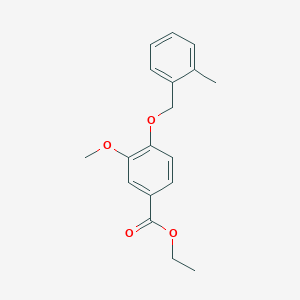
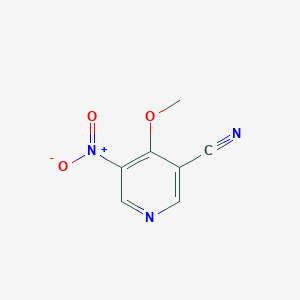
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)
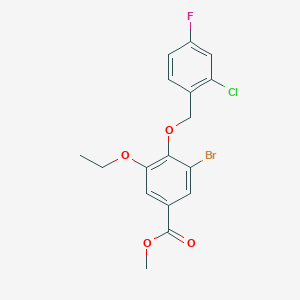
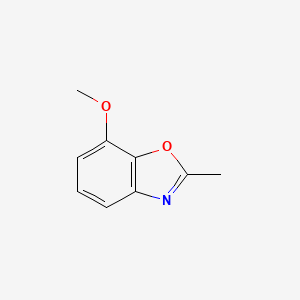
![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
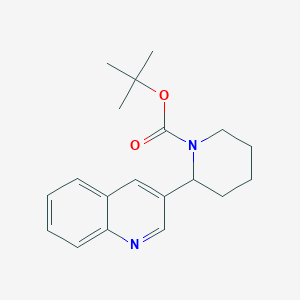


![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
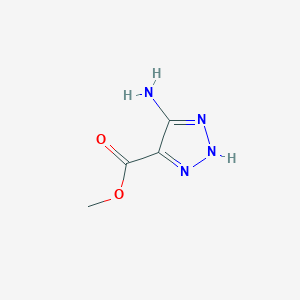
![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
